1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrazol-4-amine Hydrochloride
Introduction
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazole class of molecules. As a substituted pyrazole, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical identity, physicochemical properties, reactivity, and safety considerations of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. The nomenclature and structural representation provide a universal language for its description.
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CAS Number: 1185302-88-8, 948571-57-1 (Note: Different suppliers may list different CAS numbers for the same compound or its salt form)[1][2]
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Synonyms: 1,5-Dimethyl-1H-pyrazol-4-amine HCl
The structure consists of a five-membered pyrazole ring with methyl groups at positions 1 and 5, and an amine group at position 4. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Caption: Molecular structure of 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulations, and synthetic procedures.
| Property | Value | Source(s) |
| Molecular Weight | 147.61 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 154 - 158 °C | |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | CC1=C(N)C=NN1C.Cl | [1] |
| InChI Key | JKSYHPUINDBWRF-UHFFFAOYSA-N | [3] |
| Solubility | The hydrochloride salt form generally confers improved solubility in polar solvents like water and alcohols compared to the free base. | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. Based on its molecular structure, the following spectral characteristics are expected for 1,5-dimethyl-1H-pyrazol-4-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show three distinct signals:
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A singlet corresponding to the C5-methyl protons.
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A singlet corresponding to the N1-methyl protons.
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A singlet for the proton at the C3 position of the pyrazole ring.
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A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR would display five signals corresponding to the five carbon atoms in the molecule: two methyl carbons and three pyrazole ring carbons.
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Mass Spectrometry: The mass spectrum of the free base (C₅H₉N₃) would show a molecular ion peak (M+) at m/z 111.15.[3] High-resolution mass spectrometry would confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups, and C=C and C=N stretching vibrations characteristic of the pyrazole ring.
Synthesis and Chemical Reactivity
Synthesis
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and highly effective method is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For 1,5-dimethyl-1H-pyrazol-4-amine, a plausible synthetic route could involve the reaction of a β-ketonitrile with methylhydrazine, followed by reduction of the resulting aminopyrazole precursor.
Caption: Generalized synthetic pathway for substituted pyrazoles.
Reactivity
The chemical reactivity is governed by the pyrazole ring and the exocyclic amine group.
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Amine Group Reactivity: The 4-amino group behaves as a typical aromatic amine. It is nucleophilic and can readily undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
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Pyrazole Ring Reactivity: The pyrazole ring is considered an electron-rich aromatic system. The presence of the electron-donating amine group at the C4 position further activates the ring towards electrophilic substitution. However, the exact position of substitution will be directed by the existing substituents. The aldehyde functional group on a pyrazole ring, for example, is highly reactive and participates in condensation reactions.[6]
Applications in Research and Drug Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. While specific applications for 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride are primarily as a synthetic intermediate, its core structure is relevant to several therapeutic areas.
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Scaffold for Bioactive Molecules: It serves as a starting material for synthesizing more complex molecules with potential anti-inflammatory, analgesic, antitumor, and antimalarial properties.[4][7]
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Kinase Inhibitors: The aminopyrazole motif is found in numerous kinase inhibitors, which are a critical class of drugs for cancer therapy. The amine group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
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Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and insecticides.[4]
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Statement | Description | GHS Pictogram | Source(s) |
| H240 | Heating may cause an explosion. | 🔥 | |
| H302 | Harmful if swallowed. | ❗ | [3][8] |
| H315 | Causes skin irritation. | ❗ | [3][8][9] |
| H319 | Causes serious eye irritation. | ❗ | [3][8][9] |
| H335 | May cause respiratory irritation. | ❗ | [9] |
Precautionary Measures & PPE
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Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[10] Avoid breathing dust.[9]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Use safety glasses with side-shields or goggles.
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Skin Protection: Handle with compatible chemical-resistant gloves. Wear a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator or work in a chemical fume hood.
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First Aid:
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If on skin: Wash with plenty of water.[10] If irritation occurs, seek medical attention.[10]
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If in eyes: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] If irritation persists, get medical advice.[10]
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth and make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
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Experimental Protocol: N-Acetylation
To illustrate the utility and reactivity of the amine group, the following section provides a representative, step-by-step protocol for the N-acetylation of 1,5-dimethyl-1H-pyrazol-4-amine. This is a fundamental transformation in organic synthesis.
Objective: To synthesize N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Materials:
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1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Triethylamine (Et₃N) or another suitable base
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Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride and dichloromethane.
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Neutralization: Cool the suspension in an ice bath (0 °C). Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
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Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Caption: Experimental workflow for N-acetylation.
Conclusion
1,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetically versatile building block with well-defined chemical properties. Its stable, solid salt form and the reactive functionalities of the aminopyrazole core make it a compound of significant interest for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its potential in the advancement of chemical and pharmaceutical research.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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